4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid
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Overview
Description
4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-methoxy-3-methylbutanoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a catalyst.
Major Products
Oxidation: 4-Hydroxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid.
Reduction: 4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanol.
Substitution: 4-Azido-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbutanoic acid: Lacks the pyridine ring, making it less versatile in chemical reactions.
3-Methyl-3-(pyridine-3-carbonylamino)butanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-3-methyl-3-(pyridine-2-carbonylamino)butanoic acid: Similar structure but with the pyridine ring in a different position, potentially altering its chemical and biological properties.
Uniqueness
4-Methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid is unique due to the presence of both the methoxy group and the pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
4-methoxy-3-methyl-3-(pyridine-3-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(8-18-2,6-10(15)16)14-11(17)9-4-3-5-13-7-9/h3-5,7H,6,8H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVVEJSIVYGPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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